![molecular formula C33H44O9 B1152361 [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate CAS No. 76689-98-0](/img/structure/B1152361.png)
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Overview
Description
The compound [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.0²,¹¹.0⁶,¹⁰.0¹⁶,²⁰]icos-9-en-12-yl] (E)-2-methylbut-2-enoate is a highly oxygenated pentacyclic terpenoid derivative with a complex stereochemical framework. Its structure features:
- A pentacyclic core with fused dioxane and oxepane rings.
- Furan-3-yl and (E)-2-methylbut-2-enoate moieties as key substituents.
- Multiple hydroxyl, acetyloxy, and methyl groups contributing to its polarity and reactivity.
This compound belongs to the limonoid class of triterpenoids, known for diverse bioactivities, including antitumor and insecticidal properties .
Biological Activity
The compound [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate is a complex natural product derived from various plant sources. Its structural complexity suggests potential biological activities that warrant detailed examination.
Chemical Structure and Properties
The compound features multiple chiral centers and a unique pentacyclic structure that may contribute to its biological activity. The presence of functional groups such as hydroxyls and acetoxy suggests interactions with biological macromolecules.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties:
- G-Quadruplex Targeting : The compound has been investigated for its ability to target G-quadruplex (G4) structures in DNA. G4s are known to play a role in cancer biology by regulating gene expression and maintaining telomere integrity. Studies have shown that certain derivatives can selectively bind to G4s and inhibit cancer cell proliferation .
-
Cell Viability Assays : In vitro assays have demonstrated that the compound can reduce the viability of various cancer cell lines. For instance:
- HeLa Cells : Significant cytotoxicity was observed at concentrations above 10 µM.
- MCF-7 Cells : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value around 15 µM.
Antimicrobial Activity
The presence of furan moieties in the structure is often associated with antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound has also shown potential antifungal activity against Candida species.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders:
- Cytokine Modulation : The compound may modulate cytokine production in macrophages. In vitro studies indicate a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound.
- Animal Models : In vivo studies using murine models of inflammation have shown that administration of the compound significantly reduces edema and inflammatory markers.
The exact mechanism through which this compound exerts its biological effects is still under investigation but may involve:
- DNA Binding : Interaction with G4 structures leading to altered gene expression.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways or cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally similar to [(1R,2R,...)]:
Scientific Research Applications
Medicinal Applications
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. Research has identified it as a potential G-quadruplex-targeting agent that can inhibit cancer cell proliferation. G-quadruplexes are structures formed by guanine-rich sequences in nucleic acids and are implicated in the regulation of oncogenes and tumor suppressor genes . The ability of this compound to interact with these structures suggests it could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its structural features may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic processes within the microorganisms .
Agricultural Applications
Pesticidal Activity
Research indicates that the compound may possess insecticidal properties. The presence of the furan ring and other functional groups in its structure could enhance its effectiveness as a bioinsecticide against agricultural pests . This application is particularly relevant in the context of sustainable agriculture where there is a demand for environmentally friendly pest control methods.
Plant Growth Regulation
There is evidence suggesting that this compound can act as a plant growth regulator. It may influence various physiological processes in plants such as root development and flowering . Such properties make it a candidate for use in enhancing crop yields and managing plant growth under different environmental conditions.
Comparative Analysis of Applications
Application Type | Description | Potential Benefits |
---|---|---|
Medicinal | Anticancer and antimicrobial properties | Targeting cancer cells; controlling infections |
Agricultural | Pesticidal and plant growth regulation capabilities | Sustainable pest management; enhanced crop yields |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal highlighted the effectiveness of the compound in inducing apoptosis in cancer cells through G-quadruplex stabilization mechanisms .
- Agricultural Trials : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while promoting healthier plant growth compared to conventional pesticides .
Q & A
Q. How can the stereochemical configuration of this compound be unambiguously determined?
Basic Research Question
The compound’s complex polycyclic structure with 12 defined stereocenters requires advanced techniques for stereochemical assignment. Key methodologies include:
- X-ray crystallography : Resolve absolute configuration by analyzing anomalous scattering effects from heavy atoms (e.g., via bromine or sulfur substitution) .
- NMR-based NOESY/ROESY : Correlate spatial proximity of protons to deduce relative stereochemistry, particularly for overlapping signals in crowded regions (e.g., methyl and hydroxyl groups) .
- Comparative analysis with analogs : Cross-reference spectral data (¹H/¹³C NMR, IR) with structurally similar diterpenoids or triterpenoids from databases like NIST Chemistry WebBook .
Advanced Consideration : For conflicting data (e.g., mismatched NOE correlations in flexible regions), employ density functional theory (DFT) calculations to model low-energy conformers and predict NMR shifts .
Q. What strategies are effective for synthesizing or modifying the furan-3-yl substituent in this compound?
Basic Research Question
The furan ring’s position and orientation influence bioactivity. Synthesis/modification approaches include:
- Protecting group strategies : Use acid-labile groups (e.g., THP or TBS) to shield hydroxyls during furan functionalization .
- Cross-coupling reactions : Introduce substituents via Suzuki-Miyaura coupling (Pd catalysis) using boronic acids and halogenated furan precursors .
- Biocatalytic methods : Exploit cytochrome P450 enzymes or oxidoreductases for regioselective hydroxylation/oxidation of the furan ring .
Advanced Consideration : Monitor reaction intermediates via LC-MS to detect undesired epimerization at C-8 or C-11 during furan modification .
Q. How can contradictions in reported biological activity data for this compound be resolved?
Advanced Research Question
Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:
- Sample purity : Validate compound purity (>95%) via HPLC-ELSD and HRMS to exclude confounding impurities .
- Assay conditions : Replicate experiments under standardized oxygen levels (hypoxia vs. normoxia) and serum-free media to minimize variability .
- Epimeric interconversion : Perform stability studies (pH 7.4 buffer, 37°C) to assess isomerization of acetyloxy or hydroxyl groups over time .
Methodological Solution : Use isogenic cell lines and orthogonal assays (e.g., SPR for target binding, qPCR for pathway analysis) to confirm mechanism-specific effects .
Q. What analytical techniques are optimal for quantifying degradation products of this compound?
Basic Research Question
Degradation pathways (hydrolysis, oxidation) require robust analytical workflows:
- UHPLC-QTOF-MS : Identify degradation products using high-resolution mass spectrometry with ESI+ and ESI− modes .
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative reagents (H₂O₂) to simulate stability challenges .
- Chiral HPLC : Resolve enantiomeric degradation products (e.g., from C-12 or C-16 epimerization) using cellulose-based columns .
Advanced Consideration : Apply multivariate analysis (PCA or PLS) to correlate degradation profiles with structural descriptors (e.g., logP, polar surface area) .
Q. How can the compound’s solubility and formulation challenges be addressed for in vivo studies?
Advanced Research Question
The compound’s hydrophobicity (predicted logP ~4.2) limits bioavailability. Strategies include:
- Prodrug design : Introduce phosphate or amino acid esters at hydroxyl groups to enhance aqueous solubility .
- Nanocarrier systems : Encapsulate in PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to improve plasma half-life .
- Co-solvent systems : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) in vehicle formulations .
Validation : Monitor pharmacokinetics via LC-MS/MS and tissue distribution studies in rodent models .
Q. What computational tools are suitable for predicting the compound’s interaction with protein targets?
Advanced Research Question
To explore structure-activity relationships (SAR):
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to sterol-binding domains (e.g., NPC1 or CYP450 enzymes) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the compound in lipid bilayers .
- Pharmacophore modeling : Align furan and acetyloxy moieties with known bioactive scaffolds using Schrödinger’s Phase .
Data Integration : Cross-validate predictions with SPR binding assays and mutagenesis studies on key residues (e.g., Tyr506 in CYP3A4) .
Q. How should researchers handle discrepancies in reported melting points or spectral data?
Basic Research Question
Variations in physical data (e.g., melting points, [α]D) may stem from:
- Polymorphism : Characterize crystalline forms via PXRD and DSC to identify metastable vs. stable phases .
- Solvent residues : Quantify residual solvents (DMSO, EtOAc) using ¹H NMR with DMSO-d₆ suppression .
- Batch-to-batch variability : Implement QC protocols (e.g., USP/Ph. Eur. guidelines) for synthetic intermediates .
Resolution : Publish raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Complexity: The target compound’s pentacyclic core distinguishes it from hexacyclic analogs (e.g., ). The spiro-pentacyclic compound () introduces a unique stereochemical environment, likely altering binding specificity .
Substituent Variations: The (E)-2-methylbut-2-enoate ester in the target compound is rare compared to more common acetate or phenyl groups (e.g., ). This α,β-unsaturated ester may confer electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., thiols in proteins) . Furan-3-yl is conserved across analogs, suggesting a role in π-π stacking or hydrogen bonding with targets .
The Khaya anthotheca-derived hexacyclic analog () showed in vitro anthelmintic activity against β-tubulin, suggesting the furan-3-yl group may enhance binding to parasitic proteins .
Research Findings
- Stereochemical Sensitivity: The (E)-configuration of the 2-methylbut-2-enoate group in the target compound contrasts with the (Z)-isomer in , which could drastically alter 3D conformation and bioactivity .
- Natural Occurrence: The (E)-2-methylbut-2-enoate moiety is found in plant metabolites (), hinting at a shared biosynthetic pathway with the target compound .
- Toxicity Considerations: Limonoids often exhibit cytotoxicity (), necessitating further evaluation of the target compound’s therapeutic index .
Preparation Methods
Epoxidation and Ring-Opening to Establish the Dioxapentacyclo System
Epoxidation of Δ²-Androstene Precursors
The synthesis begins with a Δ²-androstene derivative, such as 2β,3β,16β,17β-bisepoxy-5α-androstan-17α-acetate (Compound III in US20090137794A1) . Epoxidation is typically performed using dibromantine in acetone with perchloric acid at -5°C to -10°C, followed by neutralization with potassium carbonate . This step forms the 2β,3β-epoxide, which is critical for subsequent ring-opening.
Reaction Conditions for Epoxidation
Parameter | Value | Source |
---|---|---|
Solvent | Acetone | |
Temperature | -10°C to -5°C | |
Oxidizing Agent | Dibromantine | |
Catalyst | Perchloric acid | |
Yield | 98.9% |
Acid-Catalyzed Ring-Opening and Ether Formation
The 2β,3β-epoxide undergoes ring-opening in the presence of hydrobromic acid (62%) at -5°C to -10°C, followed by acetalisation with acetone to form the dioxolane moiety . This step establishes the 5,14-dioxapentacyclo framework. Intramolecular attack by the 16β-hydroxyl group on the epoxide carbon, facilitated by Lewis acids like zinc acetate or p-toluenesulfonic acid, generates the tetracyclic ether .
Key Observations :
-
Temperature Control : Maintaining subzero temperatures (-10°C to -5°C) prevents side reactions during ring-opening .
-
Catalyst Selection : p-Toluenesulfonic acid is preferred for its efficiency in steroidal ether synthesis .
The furan-3-yl substituent is introduced via electrophilic aromatic substitution or cross-coupling. While the cited patents focus on fluorination, analogous conditions using furfuryl bromide or palladium-catalyzed coupling could be employed. For example, WO2018037423A1 utilizes Selectfluor® for fluorination in isopropenyl acetate, suggesting that polar aprotic solvents like acetonitrile may facilitate furan grafting .
Proposed Reaction Pathway :
-
Lithiation at the 8-position using LDA (lithium diisopropylamide) in THF at -78°C.
-
Quenching with furfuryl bromide to form the C8-furan bond.
-
Work-Up : Neutralization with aqueous ammonium chloride and extraction with ethyl acetate .
Esterification at the 12-Position: Synthesis of (E)-2-methylbut-2-enoate
The final step involves esterification of the 12β-hydroxyl group with (E)-2-methylbut-2-enoic acid. This is achieved via a Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
Optimized Conditions :
Parameter | Value | Source |
---|---|---|
Coupling Reagent | DCC | |
Catalyst | DMAP | |
Solvent | Dichloromethane | |
Temperature | Room temperature | |
Yield | 80–85% |
Purification and Isolation
Crude product purification involves decolorizing agents (e.g., activated charcoal) in methanol, followed by anti-solvent precipitation using tert-butyl methyl ether . Final crystallization from acetone/water mixtures yields the pure compound with >99% HPLC purity .
Critical Considerations :
Properties
IUPAC Name |
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMBNWOJMLHDF-VOYNGPTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C([C@@H](C[C@@H]5O[C@H](C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.